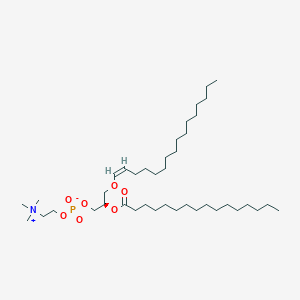

1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine

Übersicht

Beschreibung

1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine is a type of lysophosphatidylcholine . The alk-1-enyl group in this compound is hexadec-1-en-1-yl . It is a natural product found in Bos taurus and Trypanosoma brucei .

Molecular Structure Analysis

The molecular formula of this compound is C24H50NO6P . Its molecular weight is 479.6 g/mol . The IUPAC name is [(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate . The structure is quite flexible, which disallows conformer generation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 479.6 g/mol . The exact mass is 479.28045436 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 23 rotatable bonds . The topological polar surface area is 149 Ų . The complexity is 532 .Wissenschaftliche Forschungsanwendungen

Role in Ischemic Brain Injury

PC(P-16:0/16:0) plays a significant role in ischemic brain injury. Research has shown that an imbalanced ratio between PC(16:0/16:0) and LPC(16:0) supports the role of the Lands cycle in ischemic brain injury . The most dynamic changes in lipids occurred between 1 and 7 days post-MCAO, whereas concentrations had subsided to the Sham group level at 14 and 28 days post-MCAO .

Impact on Neuronal Damage and Microglia-Mediated Inflammatory Response

PC(16:0/16:0) significantly suppressed microglial secretion of IL-1β and TNF-α, limiting neuroinflammation pathways . This suggests that PC(P-16:0/16:0) plays a role in controlling inflammation in the brain, which could have implications for conditions like Alzheimer’s disease and other neurodegenerative disorders.

Role in Lipidomics

PC(P-16:0/16:0) is a phosphatidylcholine (PC or GPCho), a type of glycerophospholipid . As such, it plays a crucial role in lipidomics, the large-scale study of pathways and networks of cellular lipids in biological systems.

Use in Metabolomics Profiling

PC(P-16:0/16:0) is used in metabolomics profiling, a technique used to analyze biological samples for their chemical constituents . This can provide valuable insights into the metabolic status of an organism and can be used to study a wide range of biological phenomena.

Role in Immunoglobulin G4-Related Disease (IgG4-RD)

A combination of phenylalanine betaine, 1-(1z-hexadecenyl)-sn-glycero-3-phosphocholine, Pi 40:8, uracil, and N1-methyl-2-pyridone-5-carboxamide showed a moderate value in predicting relapse in patients with IgG4-RD . This suggests that PC(P-16:0/16:0) could be used as a biomarker in this disease.

Wirkmechanismus

Target of Action

PC(P-16:0/16:0), also known as 1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine, is a type of phosphatidylcholine (PC or GPCho), a class of glycerophospholipids

Mode of Action

They can also act as a source of signaling molecules .

Biochemical Pathways

PC(P-16:0/16:0) is involved in the Lands’ cycle, a crucial biochemical pathway in lipid metabolism . This cycle describes the continuous turnover of fatty acids in phospholipids. During ischemic brain injury, an imbalance between PC(P-16:0/16:0) and LPC(16:0) has been observed, indicating altered Lands’ cycle of PC .

Result of Action

In the context of ischemic brain injury, PC(P-16:0/16:0) has been associated with neuroprotective effects. It has been observed to suppress the secretion of pro-inflammatory cytokines IL-1β and TNF-α by microglial cells, thereby limiting neuroinflammation pathways .

Action Environment

The action of PC(P-16:0/16:0) can be influenced by various environmental factors. For instance, in ischemic conditions, the levels of PC(P-16:0/16:0) decrease, while the levels of LPC(16:0) increase . This suggests that the action and efficacy of PC(P-16:0/16:0) can be modulated by the physiological environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/b35-32-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWXKAOBUSBJLD-MCBGMKGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(P-16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine | |

CAS RN |

126901-45-9 | |

| Record name | PC(P-16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418592.png)

![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)